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molecular formula C7H3BrF2O B1291445 4-Bromo-2,5-difluorobenzaldehyde CAS No. 357405-75-5

4-Bromo-2,5-difluorobenzaldehyde

Cat. No. B1291445
M. Wt: 221 g/mol
InChI Key: PDRHYPUKWIHZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09339501B2

Procedure details

Using analogous reaction condition and reagents as described in Example 25 for the preparation of I-25a above, 4-bromo-2,5-difluoro-benzaldehyde (I-27a: 1.71 g, 7.73 mmol) was reacted with TEA (1.4 mL, 10.05 mmol), mercapto-acetic acid methyl ester (920 mg, 8.51 mmol) and acetonitrile (50 mL) to afford crude product. Purification by column chromatography on silica gel (5% ethyl acetate in hexane) afforded 2.3 g of the product (Yield 64%).
Quantity
1.71 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
920 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:9]([F:10])=[CH:8][C:5]([CH:6]=O)=[C:4](F)[CH:3]=1.[CH3:12][O:13][C:14](=[O:17])[CH2:15][SH:16]>C(#N)C>[CH3:12][O:13][C:14]([C:15]1[S:16][C:4]2[CH:3]=[C:2]([Br:1])[C:9]([F:10])=[CH:8][C:5]=2[CH:6]=1)=[O:17]

Inputs

Step One
Name
Quantity
1.71 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1F)F
Step Two
Name
TEA
Quantity
1.4 mL
Type
reactant
Smiles
Name
Quantity
920 mg
Type
reactant
Smiles
COC(CS)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (5% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(S1)C=C(C(=C2)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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